molecular formula C21H16FN3O2 B6587625 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide CAS No. 1226448-72-1

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide

Cat. No. B6587625
CAS RN: 1226448-72-1
M. Wt: 361.4 g/mol
InChI Key: BBVVEVILIHNNTF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide (2-FPQA) is a novel fluorinated quinoline derivative that has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-cancer properties in vitro and in vivo studies, as well as the ability to inhibit cancer cell growth. 2-FPQA has also been studied for its potential use in other therapeutic applications such as anti-inflammatory, anti-viral, and anti-bacterial activities.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that it has the ability to inhibit the growth of cancer cells, including human breast cancer cells, human colon cancer cells, and mouse melanoma cells. In vivo studies have also demonstrated the anti-cancer effects of this compound in mice. Additionally, this compound has been studied for its potential anti-inflammatory, anti-viral, and anti-bacterial activities.

Mechanism of Action

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide has been shown to inhibit the growth of cancer cells by targeting multiple pathways. It has been found to inhibit the activity of the cyclin-dependent kinase (CDK) family of proteins, which are involved in the regulation of cell cycle progression. This compound has also been found to inhibit the activity of the tumor suppressor protein p53, which plays a role in regulating cell cycle progression and apoptosis. Additionally, this compound has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, including human breast cancer cells, human colon cancer cells, and mouse melanoma cells. Additionally, this compound has been found to inhibit the activity of the cyclin-dependent kinase (CDK) family of proteins, which are involved in the regulation of cell cycle progression. It has also been found to inhibit the activity of the tumor suppressor protein p53, which plays a role in regulating cell cycle progression and apoptosis. In addition, this compound has been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and the expression of pro-inflammatory genes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide in laboratory experiments include its ability to inhibit the growth of cancer cells, its ability to target multiple pathways, and its potential use in other therapeutic applications. Additionally, this compound has been found to be relatively stable and non-toxic. However, the use of this compound in laboratory experiments is limited by the fact that it is a relatively new compound and its effects are still not fully understood.

Future Directions

The future directions for 2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide research include further studies to elucidate its mechanism of action, to explore its potential use in other therapeutic applications, and to determine its toxicity and safety profile. Additionally, further studies could be conducted to explore the potential of this compound in combination with other agents for the treatment of cancer. Furthermore, studies could be conducted to determine the efficacy of this compound in various animal models. Finally, further studies could be conducted to explore the potential of this compound as a drug delivery system.

Synthesis Methods

2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is synthesized by a two-step synthetic route. The first step involves the reaction of 2-fluorophenol with 2-(1H-pyrrol-1-yl)quinoline-8-carbaldehyde in the presence of sodium hydroxide and ethanol. This reaction yields this compound. The second step involves the reaction of this compound with potassium hydroxide in the presence of ethanol and water. This reaction yields this compound (this compound).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-16-7-1-2-9-18(16)27-14-20(26)23-17-8-5-6-15-10-11-19(24-21(15)17)25-12-3-4-13-25/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVVEVILIHNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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